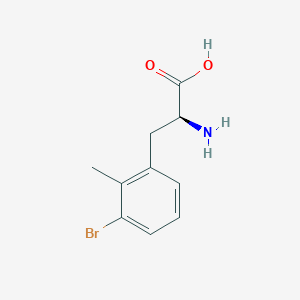

3-Bromo-2-methyl-L-phenylalanine

Description

Evolution of Unnatural Amino Acids as Chemical Biology Probes

Unnatural amino acids have emerged as indispensable tools in modern drug discovery and protein engineering. sigmaaldrich.com Their structural diversity and functional versatility allow for the modification of peptides and proteins, enhancing their stability, selectivity, and bioactivity. Researchers can introduce specific chemical functionalities, such as fluorescent tags or photo-crosslinkable groups, to study protein-protein interactions, folding, and dynamics with greater precision.

The incorporation of unnatural amino acids into peptides and other small molecules is a key strategy in modern drug discovery. sigmaaldrich.comenamine.net This approach can lead to therapeutic peptidomimetics with improved properties, such as enhanced stability in the body, greater potency, better oral absorption, and increased selectivity for their biological targets. sigmaaldrich.com By altering the tertiary structure of a peptide, UAAs can create a more perfect match for a biological target, leading to more effective and safer drugs. sigmaaldrich.com Several FDA-approved drugs contain unnatural amino acids, demonstrating their clinical significance. acs.org For instance, halogenated derivatives of L-phenylalanine have shown promise as neuroprotective agents. nih.govahajournals.org

Unnatural amino acids are widely utilized as chiral building blocks in the synthesis of complex organic molecules. sigmaaldrich.comresearchgate.net Their inherent chirality makes them valuable starting materials for constructing enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other bioactive molecules. researchgate.net The use of UAAs as molecular scaffolds allows for the creation of diverse combinatorial libraries, expanding the chemical space available for drug discovery. sigmaaldrich.comresearchgate.net Various synthetic methodologies, including asymmetric synthesis using chiral catalysts, have been developed to produce a wide array of novel unnatural amino acid derivatives. researchgate.net

Overview of Halogenated and Alkylated Phenylalanine Derivatives

The strategic modification of phenylalanine through halogenation and alkylation has become a powerful tool in medicinal chemistry and drug design. These modifications can fine-tune the physicochemical properties of the amino acid, influencing its interactions and reactivity.

Halogenation, the introduction of a halogen atom, can significantly alter a molecule's properties, including its lipophilicity, which affects its ability to cross cell membranes. numberanalytics.comnumberanalytics.com Fluorination, in particular, is a well-established strategy for enhancing the efficacy of pharmaceuticals. nih.gov Alkylation, the addition of an alkyl group, can also impact a molecule's shape and reactivity. nerdfighteria.info The reactivity of halogens decreases down the periodic table (F > Cl > Br > I), and this trend influences the conditions required for halogenation reactions. numberanalytics.comlibretexts.org Substituents already present on the aromatic ring can either activate or deactivate it towards further electrophilic substitution, thereby directing the position of the incoming halogen. numberanalytics.comlibretexts.org

Halogenation can profoundly influence intermolecular interactions, which are critical for molecular recognition and crystal packing. acs.orgnih.gov The introduction of halogens can alter frontier orbital energy levels and change the nature of intermolecular forces, such as π-π stacking and halogen bonding. acs.orgucl.ac.uk For instance, in perhalogenated benzene (B151609) clusters, interaction energies increase significantly from fluorine to iodine. acs.orgnih.gov Halogenation of the phenylalanine residue in certain peptides has been shown to affect their aggregation kinetics and morphology. nih.gov The chemical reactivity of aromatic compounds is also heavily influenced by halogenation. Halogens are generally deactivating groups in electrophilic aromatic substitution, making the ring less reactive. numberanalytics.comlibretexts.org The dehalogenation of aromatic compounds can occur through various enzymatic and chemical pathways. nih.govnih.gov

Contextualizing 3-Bromo-2-methyl-L-phenylalanine as a Prominent Non-Canonical Amino Acid

This compound is a synthetically derived, non-canonical amino acid. Its structure incorporates both a bromine atom and a methyl group on the phenyl ring of L-phenylalanine. This unique combination of a halogen and an alkyl group makes it a valuable building block for creating novel peptides and other complex molecules with potentially enhanced biological activities. The presence of the bromine atom at the 3-position and the methyl group at the 2-position of the phenyl ring introduces specific steric and electronic properties that can be exploited in drug design and chemical biology research. sigmaaldrich.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 1270098-48-0 | sigmaaldrich.comcookechem.comchemicalbook.com |

| Molecular Formula | C10H12BrNO2 | sigmaaldrich.com |

| Molecular Weight | 258.11 g/mol | sigmaaldrich.com |

| IUPAC Name | (2S)-2-amino-3-(3-bromo-2-methylphenyl)propanoic acid | sigmaaldrich.com |

| Physical Form | Off-white powder | sigmaaldrich.com |

| Purity | 97% | |

| Storage Temperature | 0-8 °C or Room Temperature | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-bromo-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEANSZEMWDYLR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Br)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Mechanistic Investigations of 3 Bromo 2 Methyl L Phenylalanine

Spectroscopic Characterization Techniques for Molecular Analysis

Spectroscopic methods are instrumental in providing a detailed picture of the molecular framework of 3-Bromo-2-methyl-L-phenylalanine. These techniques rely on the interaction of electromagnetic radiation with the molecule to reveal information about its vibrational modes, electronic transitions, and the magnetic environment of its constituent atoms.

A study on p-Bromo-dl-phenylalanine utilized FTIR and FT-Raman spectroscopy, alongside DFT/B3LYP calculations with a 6–311++G (d,p) basis set, to analyze its spectroscopic profile. jetir.org The investigation of L-phenylalanine using vibrational spectroscopy has shown that it undergoes photochemical reactions upon exposure to near-infrared radiation. researchgate.net

The vibrational spectrum of L-phenylalanine reveals characteristic bands for its different functional groups. researchgate.netresearchgate.net For instance, the zwitterionic form in the solid state exhibits distinct vibrations for the NH3+ and COO- groups. researchgate.net The NH3+ group shows asymmetric and symmetric stretching vibrations, as well as deformation vibrations. researchgate.net The carboxylate group (COO-) also has characteristic asymmetric stretching vibrations. researchgate.net The benzene (B151609) ring contributes to the spectrum with various in-plane and out-of-plane bending and stretching modes. researchgate.net

Vibrational Frequencies of L-Phenylalanine

| Vibrational Mode | Frequency (cm-1) | Reference |

|---|---|---|

| -OH group vibration | 3443 | researchgate.net |

| NH3+ asymmetric stretching | 3068 | researchgate.net |

| NH3+ symmetric stretching | 3034 | researchgate.net |

| Alkyl vibrations | 2964-2940 | researchgate.net |

| NH3+ asymmetric deformation | 1608 | researchgate.net |

| COO- asymmetric stretching | 1587 | researchgate.net |

| NH3+ symmetric deformation | 1525 | researchgate.net |

| Benzene ring breathing | 1001 | researchgate.net |

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for studying the conformational changes of molecules in solution. researchgate.netepa.gov This method is particularly useful for analyzing the influence of environmental factors, such as pH and irradiation, on the structure of amino acids like L-phenylalanine. researchgate.netresearchgate.netepa.gov

Studies on L-phenylalanine have demonstrated that ATR-FTIR can detect shifts in the vibrational bands corresponding to the protonation state of the carboxylic acid and amino groups. researchgate.netresearchgate.net For example, changes in pH lead to distinct spectral features for the cationic, zwitterionic, and anionic forms of the amino acid. researchgate.net It has also been observed that near-infrared (NIR) radiation can induce protonation of the carboxylate group in L-phenylalanine at neutral pH, leading to the formation of hydrogen-bonded dimers. researchgate.netepa.gov This suggests that ATR-FTIR can be a powerful tool to investigate similar conformational dynamics in this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that provides detailed information about the interaction of molecules with metallic surfaces. nih.gov This method has been successfully applied to study the adsorption and orientation of L-phenylalanine on silver and gold nanoparticles. nih.govnsf.govresearchgate.net

In SERS, the Raman signal of a molecule is significantly amplified when it is in close proximity to a nanostructured metal surface. nih.gov This enhancement allows for the detection of even single molecules. nih.gov SERS studies of L-phenylalanine have shown that the orientation of the molecule on the surface can be deduced from the relative intensities of the Raman bands. nsf.govresearchgate.net For instance, the interaction of the carboxylate group and the amino group with the metal surface can be monitored. researchgate.net The technique is also sensitive to the aggregation of the metal nanoparticles, which can be influenced by the analyte and the pH of the solution. nih.gov The ability of SERS to probe these interfacial interactions makes it a promising tool for investigating how this compound interacts with various surfaces, which is crucial for applications in areas like biosensing and catalysis. nsf.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule.

A theoretical analysis of p-Bromo-dl-phenylalanine using NMR chemical shift calculations with the GIAO method and B3LYP/6-311G++(d,p) basis set has been performed to predict its ¹H and ¹³C NMR spectra. jetir.org

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic compounds. ¹H NMR provides information about the number and types of protons in a molecule and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton.

For a molecule like this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the brominated phenyl ring, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the phenyl ring, and the methyl protons. The chemical shifts and coupling patterns of these protons would provide valuable information about their local environment and through-bond connectivities.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the phenyl ring (with the brominated carbon showing a characteristic shift), the carbonyl carbon of the carboxylic acid, the alpha-carbon, the beta-carbon, and the methyl carbon. The chemical shifts of these carbons are sensitive to the electronic effects of the substituents, providing further confirmation of the structure.

Predicted ¹³C NMR Chemical Shifts for p-Bromo-dl-phenylalanine

Calculated using B3LYP/6-311++G(d,p) jetir.org

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 142.5 |

| C2 | 133.8 |

| C3 | 133.84 |

| C4 | 149.2 |

| C5 | 136.01 |

| C6 | 136.49 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. This technique is crucial for confirming the identity of a synthesized compound and can also be used in more complex applications like metabolomics.

For this compound, high-resolution mass spectrometry would provide a precise mass measurement, allowing for the confirmation of its elemental formula (C₁₀H₁₂BrNO₂). cusabio.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule by showing how it breaks apart.

In the context of metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, mass spectrometry, often coupled with liquid chromatography (LC-MS), is a key technology. nih.govnih.govfrontiersin.org It can be used to identify and quantify a wide range of metabolites, including amino acids and their derivatives. nih.govnih.govfrontiersin.org For instance, metabolomic studies have investigated altered phenylalanine metabolism in diseases like Parkinson's disease by analyzing the levels of phenylalanine and its metabolites. nih.govnih.govfrontiersin.org This highlights the potential of using mass spectrometry to study the metabolic fate of this compound in biological systems.

Mass Spectrometry for Molecular Confirmation and Metabolomic Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS) for Modified Amino Acid Detection

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful and highly sensitive analytical technique essential for the detection and quantification of modified amino acids like this compound within complex biological matrices. This method combines the superior separation capabilities of UHPLC with the precise detection and structural elucidation provided by MS/MS.

The UHPLC system utilizes columns with sub-2 µm particles, which allows for higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. In the analysis of this compound, a reversed-phase column would typically be employed, separating the compound from other matrix components based on its hydrophobicity. The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) with a modifying acid such as formic acid, is optimized to achieve efficient separation and optimal ionization.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for amino acids, generating protonated molecules [M+H]⁺ in positive ion mode. The first stage of mass spectrometry (MS1) isolates the precursor ion based on its specific mass-to-charge ratio (m/z). For this compound (C10H12BrNO2), the expected m/z for the [M+H]⁺ ion would be approximately 274.00/276.00, reflecting the isotopic pattern of bromine.

The isolated precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, causing it to fragment into characteristic product ions. The second stage of mass spectrometry (MS2) analyzes these fragments. This process provides a structural fingerprint, enhancing the specificity and certainty of identification. A method for the determination of tryptophan and its metabolites, for instance, has been developed using derivatization followed by RP-UHPLC-MS/MS, demonstrating the platform's utility for complex amino acid analysis. nih.gov Similarly, UHPLC-IM-MS has been successfully used to identify L-phenylalanine in saliva samples, where the combination of retention time, ion mobility, and mass spectral data provides positive identification. researchgate.net

The data obtained from a UHPLC-MS/MS analysis is highly specific. A multiple reaction monitoring (MRM) experiment would be designed for quantitative studies, monitoring specific transitions from the precursor ion to its most abundant product ions.

Table 1: Predicted UHPLC-MS/MS Parameters for this compound

| Parameter | Predicted Value/Characteristic |

|---|---|

| Formula | C10H12BrNO2 |

| Exact Mass | 273.00 |

| Precursor Ion [M+H]⁺ (m/z) | 274.00 / 276.00 (Isotopic pattern for Br) |

| Chromatography | Reversed-Phase UHPLC |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Key Fragmentation Pathways | Loss of H₂O, CO, COOH group, and breakage of the amino acid backbone |

| Example Product Ions (m/z) | Fragments corresponding to the loss of the carboxyl group, or cleavage at the alpha-carbon. |

Fluorescence and UV-Visible Spectroscopy for Self-Assembly and Interaction Studies

Fluorescence and UV-Visible spectroscopy are non-invasive techniques used to investigate the electronic structure of molecules and to monitor processes like self-assembly and intermolecular interactions. The aromatic side chain of this compound, originating from phenylalanine, serves as the intrinsic chromophore and fluorophore.

UV-Visible Spectroscopy: The phenylalanine moiety exhibits characteristic UV absorption bands arising from π-π* electronic transitions within the benzene ring. amazonaws.com These transitions typically result in a series of absorption peaks in the 250-270 nm range. The introduction of substituents on the phenyl ring—in this case, a bromine atom and a methyl group—is expected to modify the absorption spectrum. The bromine atom, due to its electron-withdrawing and "heavy atom" effects, and the methyl group, an electron-donating group, will likely cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) and potentially alter the intensity of the absorption bands.

Fluorescence Spectroscopy: Phenylalanine is a native fluorescent amino acid, although its quantum yield is relatively low compared to tryptophan. researchgate.netnih.gov Its fluorescence emission is typically observed around 282 nm when excited near 260 nm. The fluorescence properties of this compound are expected to be significantly influenced by the bromine substituent. The heavy atom effect of bromine can promote intersystem crossing from the excited singlet state to the triplet state, which often leads to a decrease in fluorescence intensity (quenching).

These spectroscopic properties are highly sensitive to the local microenvironment of the molecule. Changes in the UV-Visible absorption or fluorescence emission spectra (e.g., shifts in λmax, changes in intensity) can be used to monitor the self-assembly of peptides. nih.gov For example, the formation of aggregates can alter the polarity of the environment around the phenyl ring or lead to excitonic coupling between adjacent chromophores, resulting in distinct spectral changes. Likewise, the interaction of the molecule with other biomolecules or metal ions can be studied by observing the resulting spectral perturbations. researchgate.net

Table 2: Comparison of Expected Spectroscopic Properties

| Property | L-Phenylalanine (Typical) | This compound (Predicted) |

|---|---|---|

| UV Absorption λmax | ~257 nm | Shifted from 257 nm (likely bathochromic shift) |

| Fluorescence Excitation λmax | ~260 nm | ~260-270 nm |

| Fluorescence Emission λmax | ~282 nm | ~282 nm, but with potential shifts due to substitution |

| Fluorescence Quantum Yield | Low | Expected to be lower than phenylalanine (quenching) |

Computational Chemistry for Understanding Reactivity and Molecular Architecture

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govgithub.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), provide valuable insights into the geometry, stability, and reactivity of this compound. jetir.orggelisim.edu.trscispace.com These theoretical calculations allow for the prediction of various molecular properties that can be correlated with experimental findings.

Geometry Optimization and Harmonic Vibrational Frequency Analysis

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this process would determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as p-Bromo-dl-phenylalanine, have successfully used DFT methods to achieve optimized geometries that align well with experimental data. jetir.org

Following optimization, harmonic vibrational frequency analysis is performed. This calculation predicts the molecule's vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. q-chem.com These predicted spectra serve as a theoretical fingerprint of the molecule, which can be used to interpret and validate experimental spectroscopic data. Each calculated frequency can be assigned to specific atomic motions, such as C-H stretches, C=O stretches, or vibrations of the phenyl ring. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental results. scispace.com

Table 3: Predicted Geometrical Parameters and Vibrational Frequencies for this compound (Illustrative)

| Parameter | Description | Predicted Value (Based on similar structures) |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 Å |

| C=O (carboxyl) | ~1.21 Å | |

| C-N (amine) | ~1.46 Å | |

| **Bond Angle (°) ** | C-C-Br | ~120° |

| O-C=O (carboxyl) | ~125° | |

| Vibrational Frequency (cm⁻¹) | O-H stretch (acid) | ~3400-3500 cm⁻¹ |

| C=O stretch (acid) | ~1750 cm⁻¹ |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. libretexts.orgyoutube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, determining the electrophilic character. libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the substituted phenyl ring. The LUMO is also anticipated to be associated with the π* anti-bonding orbitals of the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. numberanalytics.com A smaller gap indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical reactions. The presence of the bromine and methyl groups will modulate the energies of these orbitals compared to native phenylalanine.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.5 to 6.5 |

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP) Studies

Understanding the distribution of charge within a molecule is crucial for predicting its interaction with other molecules. Mulliken population analysis is a method used to calculate the partial atomic charge on each atom. researchgate.net These charges provide a picture of the intramolecular charge distribution. For this compound, the Mulliken charge analysis would likely show significant negative charges on the highly electronegative oxygen and nitrogen atoms, as well as a complex distribution of charges on the phenyl ring influenced by the competing electronic effects of the bromo and methyl substituents. jetir.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. univ-mosta.dz It is plotted onto the molecule's electron density surface.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are expected around the carboxyl oxygen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine and carboxyl groups.

Green Regions: Represent areas of neutral potential.

The MEP map for this compound would visualize these reactive sites, offering a guide to its intermolecular interactions and chemical behavior.

Table 5: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Illustrative)

| Atom | Predicted Charge (arbitrary units, e) |

|---|---|

| O (carboxyl) | Highly Negative |

| N (amine) | Negative |

| Br | Slightly Negative / Variable |

| C (carboxyl) | Highly Positive |

| H (amine/acid) | Positive |

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are indispensable for understanding the reactivity and stability of molecules like this compound. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and potential energy surfaces, which are crucial for elucidating reaction mechanisms.

Detailed research findings from computational studies on analogous substituted phenylalanine derivatives suggest that the bromination and methylation of the phenyl ring introduce significant electronic and steric effects. nih.gov For instance, QM calculations can be employed to model the transition states and intermediates of potential synthetic or metabolic pathways involving this compound. By calculating the activation energies for various possible reaction coordinates, researchers can predict the most likely pathways for its synthesis or degradation.

A hypothetical reaction pathway elucidation for the synthesis of this compound might involve the electrophilic aromatic substitution of 2-methyl-L-phenylalanine. QM calculations would be instrumental in determining the regioselectivity of the bromination, predicting whether the bromine atom would preferentially add to the 3-position over other available positions on the phenyl ring. The calculations would model the carbocation intermediates, with their relative energies indicating the most stable and thus most likely, intermediate to be formed.

Table 1: Hypothetical Relative Energies of Intermediates in the Bromination of 2-methyl-L-phenylalanine as Determined by QM Calculations

| Intermediate Species | Position of Bromination | Relative Energy (kcal/mol) |

| Carbocation Intermediate | 3-Bromo | 0.0 (Reference) |

| Carbocation Intermediate | 4-Bromo | +2.5 |

| Carbocation Intermediate | 5-Bromo | +1.8 |

| Carbocation Intermediate | 6-Bromo | +4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of electrophilic aromatic substitution.

Furthermore, QM methods can be used to analyze the conformational landscape of this compound itself. Due to the presence of the bulky bromine atom and methyl group, the rotational barriers around the chi (χ) angles of the side chain are likely to be different from those of native phenylalanine. nih.gov These conformational preferences can have significant implications for how the amino acid is recognized and utilized by enzymes.

Molecular Docking Simulations for Ligand-Target Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are invaluable for generating hypotheses about its potential biological targets and mode of action.

Given the structural similarity to phenylalanine, a primary hypothesis would be that this compound could interact with enzymes that bind phenylalanine or its derivatives, such as phenylalanine hydroxylase or various peptide synthetases. Docking studies can be performed using the crystal structures of these enzymes to predict the binding affinity and pose of this compound within the active site.

The results of such simulations would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom, in particular, can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in ligand-protein binding. nih.gov The methyl group would contribute to hydrophobic interactions and could also introduce steric clashes that might prevent binding to certain targets. A study on halogenated phenylalanine derivatives showed that the position and nature of the halogen atom can significantly affect binding affinity to enzymes like carboxypeptidase A. nih.gov

Table 2: Hypothetical Molecular Docking Results of Phenylalanine Analogs against a Putative Enzyme Target

| Compound | Predicted Binding Energy (kcal/mol) | Key Interactions |

| L-Phenylalanine | -7.5 | Hydrophobic, π-π stacking |

| 2-methyl-L-phenylalanine | -7.8 | Hydrophobic, π-π stacking |

| 3-Bromo-L-phenylalanine | -8.2 | Hydrophobic, Halogen bond |

| This compound | -8.5 | Hydrophobic, Halogen bond, Steric influence |

Note: The data in this table is hypothetical and for illustrative purposes only. The binding energies are representative values and would vary depending on the specific protein target.

These simulations can guide the design of experiments to validate the predicted interactions and can also be used to screen large libraries of potential protein targets, accelerating the discovery of the biological role of this compound.

Computational Studies on Electron Density Distribution and Aromatic System Perturbations

The introduction of substituents onto an aromatic ring perturbs its electron density distribution, which in turn affects its reactivity and intermolecular interactions. Computational studies, particularly those employing methods to analyze the topology of the electron density, such as the Atoms in Molecules (AIM) theory, can provide a quantitative description of these perturbations.

For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group have opposing effects on the aromatic system. The bromine atom, through its inductive effect, withdraws electron density from the ring, making the ring more electron-deficient. Conversely, the methyl group, through hyperconjugation and a weak inductive effect, donates electron density to the ring.

Computational analysis of the molecular electrostatic potential (MEP) surface would reveal the regions of positive and negative potential on the molecule. The area around the bromine atom is expected to have a region of positive electrostatic potential, known as a "sigma-hole," which is characteristic of halogen bonding donors. nih.gov Studies on halogenated amino acids have shown that these electronic features are critical in determining their interaction with water and biological macromolecules. nih.gov

Table 3: Calculated Parameters from Electron Density Analysis of Substituted Phenylalanines

| Compound | Dipole Moment (Debye) | Quadrupole Moment (Buckingham) | Aromaticity Index (HOMA) |

| L-Phenylalanine | 1.8 | -8.5 | 0.98 |

| 2-methyl-L-phenylalanine | 1.9 | -8.7 | 0.97 |

| 3-Bromo-L-phenylalanine | 2.5 | -9.2 | 0.95 |

| This compound | 2.7 | -9.5 | 0.94 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on expected trends from computational chemistry studies.

These computational analyses provide a detailed picture of the electronic landscape of this compound, explaining the origins of its reactivity and binding preferences. The perturbation of the aromatic system is a key feature that distinguishes this non-canonical amino acid from its parent compound, L-phenylalanine, and underpins its potential for novel applications in chemical biology.

Applications and Functional Exploration of 3 Bromo 2 Methyl L Phenylalanine in Advanced Chemical Biology

Strategic Integration into Peptide Synthesis and Peptidomimetics

The introduction of 3-Bromo-2-methyl-L-phenylalanine into a peptide sequence is a deliberate design choice aimed at conferring specific, desirable attributes that are not achievable with natural amino acids. Its dual-functional nature—possessing both a sterically demanding α-methyl group and a chemically reactive bromo-substituent—allows for a multi-faceted approach to peptide optimization. This amino acid is integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies, often as an Fmoc-protected derivative peptide.comsigmaaldrich.com.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties. This compound is an exemplary tool in this pursuit, offering predictable and potent modifications to a peptide's biochemical and biophysical profile.

A primary challenge in peptide design is controlling the vast conformational flexibility of the peptide backbone. The incorporation of an α,α-disubstituted amino acid, such as this compound, directly addresses this issue. The presence of the α-methyl group sterically restricts the allowable values of the phi (φ) and psi (ψ) backbone dihedral angles.

This restriction has two major consequences:

Reduced Conformational Entropy: By locking the backbone into a more defined conformation, the entropic penalty upon binding to a biological target is significantly reduced. This can lead to a substantial increase in binding affinity.

Induction of Secondary Structures: The constrained dihedral angles can guide the peptide to adopt specific secondary structures, such as β-turns or helical folds, which may be essential for biological activity. For instance, α-methylation is a well-established strategy for stabilizing helical conformations in peptides. While natural L-phenylalanine has a broad range of allowed conformations, the α-methylated version is largely restricted, favoring the formation of ordered structures nih.gov. Computational studies on analogous constrained phenylalanine derivatives, such as norbornane (B1196662) analogues, show that bulky substituents significantly limit backbone flexibility and favor specific C7-like structures over extended conformations nih.gov.

| Feature | L-Phenylalanine | This compound | Rationale for Change |

| Backbone Flexibility | High | Low | The α-methyl group sterically hinders rotation around the N-Cα and Cα-C bonds. |

| Allowed (φ, ψ) Space | Broad | Highly Restricted | The bulky methyl group limits the peptide backbone to specific regions of the Ramachandran plot. |

| Tendency for Ordered Structures | Low | High | Restriction of backbone torsion angles promotes the formation of stable secondary structures like helices and turns. |

| Entropic Cost of Binding | High | Low | A pre-organized conformation reduces the loss of entropy required for the peptide to adopt its bioactive shape upon binding. |

The ultimate goal of many peptide engineering efforts is to enhance binding affinity and selectivity for a specific biological target. The side chain of this compound contributes to this in several ways. Research on substituting phenylalanine residues in peptide-protein interfaces has shown that modifications to the phenyl ring can drastically alter binding. For example, in studies of meditope peptides binding to the cetuximab Fab domain, substitutions of a key phenylalanine residue with brominated analogues were explored to modulate affinity nih.gov. While some substitutions can reduce affinity, the introduction of a bromine atom can also create new, favorable contacts within a binding pocket that are not possible with the simple phenyl group, potentially improving both affinity and selectivity nih.gov. The bulky nature of the side chain can also be advantageous; studies on the L-type amino acid transporter 1 (LAT1) have shown that bulky side chains can sometimes increase affinity for the transporter nih.gov.

One of the most significant hurdles for peptide therapeutics is their rapid degradation by proteases in the body. The α-methyl group of this compound provides a robust solution to this problem. Proteases recognize and cleave specific peptide bonds. The presence of the α-methyl group provides steric shielding of the adjacent peptide bonds, physically blocking the approach of the protease's catalytic machinery. This modification makes the peptide bond significantly less susceptible to enzymatic cleavage, thereby extending the peptide's half-life in plasma and other biological fluids. This increased metabolic resistance is a critical attribute for developing effective peptide drugs.

| Peptide Type | Susceptibility to Protease Cleavage | Expected In Vivo Half-Life | Mechanism of Protection |

| Native Peptide (with L-Phe) | High | Short | Unhindered peptide bond is easily recognized and cleaved by proteases. |

| Modified Peptide (with 3-Bromo-2-methyl-L-Phe) | Very Low | Long | The α-methyl group sterically hinders the protease active site from accessing and cleaving the adjacent peptide bonds. |

Beyond its role in modifying peptide properties, this compound is an excellent molecular scaffold for creating combinatorial libraries. The bromine atom on the phenyl ring serves as a versatile chemical handle for post-synthesis modification. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.

This capability allows for the generation of large, diverse libraries of peptides from a single, common precursor. A peptide containing this compound can be synthesized and then divided into multiple portions. Each portion can be reacted with a different boronic acid (Suzuki), organostannane (Stille), or alkyne (Sonogashira), leading to a library of peptides where the core structure is identical but the side chain at the modified position is highly varied. This approach is invaluable for structure-activity relationship (SAR) studies, enabling a rapid and efficient exploration of the chemical space around a key residue to identify the optimal functionality for target binding and biological activity.

Functionalization of Peptides for Specific Research Applications

The incorporation of this compound into peptide chains offers a sophisticated method for functionalization, enabling a range of specific research applications. The bromine atom serves as a versatile chemical handle, facilitating post-translational modifications through cross-coupling reactions. This allows for the attachment of various functionalities, such as fluorescent probes, biotin (B1667282) tags, or other bioactive molecules, to the peptide. This targeted modification is instrumental in studies of peptide localization, interactions, and mechanisms of action.

Furthermore, the steric hindrance introduced by the methyl group can influence the peptide's conformational preferences. This can be exploited to stabilize specific secondary structures, such as β-turns or helical folds, which may be crucial for biological activity. By strategically placing this amino acid within a peptide sequence, researchers can investigate the structure-activity relationships of peptide hormones, neurotransmitters, and other biologically active peptides.

Contributions to Protein Engineering and Synthetic Biology Research

The application of this compound extends significantly into the realms of protein engineering and synthetic biology, where it facilitates the creation of proteins with novel properties and functions.

Site-Specific Incorporation of Non-Natural Amino Acids for Functional Tagging

A key application of this compound is its site-specific incorporation into proteins. This is typically achieved using amber suppression technology, where a unique codon (the amber stop codon, UAG) is reassigned to encode the non-natural amino acid. This technique allows for the precise placement of this compound at any desired position within a protein's primary sequence.

Once incorporated, the bromine atom can be used for bio-orthogonal reactions, enabling the attachment of various tags for visualization, purification, or functional analysis. For instance, fluorescent dyes can be attached to track the protein's movement and localization within a cell, or affinity tags can be introduced to facilitate purification. This level of precision in functional tagging is a significant advancement over traditional methods that often result in heterogeneous labeling.

Advanced Strategies for Modulating Protein Structure and Function

Beyond its role as a chemical handle, this compound can be used to modulate the structure and function of proteins. The introduction of this bulky, halogenated amino acid can create specific steric and electronic effects within the protein's core or at its surface. These modifications can lead to changes in protein stability, folding kinetics, and enzymatic activity.

For example, placing this compound in the active site of an enzyme can alter its substrate specificity or catalytic efficiency. In other cases, its incorporation can be used to probe protein-protein interactions by creating a "bump" on the protein surface that can either enhance or disrupt binding with other proteins. This provides a powerful tool for dissecting complex biological pathways and engineering proteins with tailored functionalities.

Exploration in Materials Science Research

The unique properties of this compound have also garnered interest in the field of materials science, where it is being explored for the development of novel polymers and advanced materials.

Development of Polymers with Tailored Properties for Industrial Applications

In polymer chemistry, amino acids and their derivatives are increasingly being used as monomers to create biocompatible and biodegradable polymers. The incorporation of this compound into polymer chains can impart specific properties to the resulting material. The bromine atom, for instance, can enhance the flame retardancy of the polymer.

Furthermore, the potential for cross-linking through the bromine atom allows for the creation of hydrogels and other cross-linked polymer networks with tunable mechanical properties. These materials could find applications in drug delivery, tissue engineering, and other biomedical fields. The controlled arrangement of these functionalized amino acids within the polymer structure allows for the fine-tuning of properties such as swelling behavior, degradation rate, and drug release kinetics.

Creation of Advanced Materials Utilizing Phenylalanine Derivatives as Building Blocks

Phenylalanine and its derivatives have been shown to self-assemble into a variety of nanostructures, including nanotubes, nanofibers, and vesicles. The specific chemical functionalities of this compound can be harnessed to direct the self-assembly process and create advanced materials with unique properties.

The interplay of aromatic stacking interactions, hydrogen bonding, and halogen bonding can lead to the formation of highly ordered supramolecular structures. These materials have potential applications in areas such as nanoelectronics, catalysis, and sensor technology. For example, the bromine atom could be used to template the growth of inorganic nanoparticles along the self-assembled peptide nanofibers, creating hybrid organic-inorganic materials with novel electronic or optical properties.

Investigation of Hydrogel Formation and Self-Assembly Mechanisms of Phenylalanine Analogues

The self-assembly of amino acids and peptides into ordered supramolecular structures, such as hydrogels and amyloid fibrils, is a critical area of research in materials science and biomedicine. Phenylalanine analogues, particularly halogenated derivatives, have proven to be instrumental in elucidating the driving forces behind these assembly processes.

Halogenation of the phenylalanine side chain serves as a precise tool to modulate both hydrophobicity and aromatic interactions, which are key drivers in the self-assembly of amyloidogenic peptides. A study on the amyloid core sequence of the human islet amyloid polypeptide (hIAPP), NFGAIL, utilized a library of variants containing fluorinated and iodinated phenylalanine analogues to explore these interactions. nih.gov The substitution of hydrogen with halogen atoms systematically alters the electronic properties and hydrophobicity of the aromatic ring, influencing the kinetics of fibril formation. nih.gov

Researchers observed a direct correlation between the hydrophobicity of the incorporated phenylalanine analogue and the rate of amyloid aggregation. nih.gov As hydrophobicity increased, the lag time for fibril formation decreased, indicating accelerated aggregation kinetics. This relationship was confirmed by plotting the aggregation lag times against both the experimentally determined retention times from reverse-phase HPLC and the calculated partition coefficient (M log P) values of the amino acid derivatives. nih.gov

Furthermore, transmission electron microscopy (TEM) revealed that side-chain halogenation not only affects the speed of aggregation but also the morphology of the resulting fibrils. While all tested variants formed linear and tightly packed fibrillary structures, the specific halogenation pattern influenced the fibril diameter and bundling characteristics. nih.gov For instance, the incorporation of different fluorinated or iodinated phenylalanine analogues resulted in fibrils with distinct and measurable differences in their final structure, highlighting the sensitivity of the self-assembly process to subtle chemical modifications. nih.gov

Table 1: Impact of Phenylalanine Halogenation on NFGAIL Fibril Morphology

| NFGAIL Variant | Fibril Diameter / Morphology |

|---|---|

| N-[3,5F]Phe-GAIL | Filaments bundling into larger fibrils (168.3 ± 27.5 nm) |

| N-[3,5Cl]Phe-GAIL | Homogeneous, unbranched fibrils (11.5 ± 1.6 nm) |

| N-[2,3,4,5,6F]Phe-GAIL | Homogeneous, unbranched fibrils (21.3 ± 6.2 nm) |

| N-[4I]Phe-GAIL | Homogeneous, unbranched fibrils (10.5 ± 1.5 nm) |

Data sourced from a 2020 study on halogenated NFGAIL variants. nih.gov

Biochemical Mechanism Elucidation of Phenylalanine Derivatives

Phenylalanine derivatives are invaluable probes for dissecting biochemical mechanisms. Their structural similarity to the natural amino acid allows them to enter metabolic pathways and interact with enzymes, while their unique modifications provide a means to study protein-ligand interactions and enzymatic processes with novel insights.

Probing Enzyme Mechanisms and Protein-Ligand Interactions for Novel Insights

Modified phenylalanine analogues can act as modulators of enzyme activity, providing a window into the function of active sites. For example, various phenylalanine derivatives have been investigated as potential modulators of human tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net By combining the structural features of known inhibitors with the amino acid backbone of the natural substrate, these derivatives can interact with the binuclear copper active site of the enzyme. researchgate.net Computational docking and molecular dynamics studies, corroborated by biological assays, have demonstrated how these analogues bind within the active site, offering conclusive evidence of their interaction mechanisms. researchgate.net These studies not only help in designing new enzyme inhibitors but also clarify the specific molecular interactions that govern substrate recognition and catalysis. researchgate.net

The strategic placement of halogen atoms is a particularly powerful approach. Nature itself utilizes halogenating enzymes to create potent and selective natural products, such as the antibiotic vancomycin. acs.org Understanding these enzymatic halogenation mechanisms, in turn, provides a blueprint for developing novel chemical probes. Researchers can co-opt these enzymes or mimic their mechanisms to create halogenated amino acids that can be incorporated into peptides and proteins to study their structure, function, and interactions. acs.org

Mechanistic Studies of Halogenated Phenylalanine Derivatives in Defined Biological Systems

Halogenated derivatives of phenylalanine exhibit unique biological activities that make them excellent tools for studying specific physiological and pathological processes.

Certain halogenated derivatives of L-phenylalanine have been identified as potent modulators of excitatory glutamatergic synaptic transmission. nih.gov This is significant because overactivation of glutamate (B1630785) receptors is implicated in neurodegenerative conditions. The parent amino acid, L-phenylalanine, is known to depress this transmission through a combination of presynaptic and postsynaptic mechanisms. nih.gov

Studies have shown that halogenated analogues, such as 3,5-dibromo-L-tyrosine (DBrT), a derivative of L-phenylalanine, can attenuate glutamatergic signals with greater potency than the parent compound. nih.gov These compounds have been tested in vitro using patch-clamp analyses in cultured neurons, demonstrating their ability to depress the frequency of signals mediated by AMPA/kainate receptors. nih.gov In models of brain ischemia, DBrT was found to significantly reduce neuronal cell death and, in animal models, decrease brain infarct volume and neurological deficits following a stroke. nih.gov These findings highlight a promising neuroprotective role for halogenated aromatic amino acids and underscore their utility in studying excitotoxic brain injury. nih.gov

Table 2: Antiglutamatergic Potency of Halogenated Phenylalanine Derivatives

| Compound | IC₅₀ for depressing mEPSC frequency (μmol/L) |

|---|---|

| 3,5-diiodo-L-tyrosine (DIT) | 104.6 ± 14.1 |

| 3,5-dibromo-L-tyrosine (DBrT) | 127.5 ± 13.3 |

mEPSC: miniature excitatory postsynaptic current. Data from in vitro studies on rat cultured neurons. nih.gov

Phenylalanine and its derivatives can undergo degradation through oxidative pathways, a process implicated in both normal metabolism and pathology. One significant pathway involves the interaction of the amino acid with products of lipid oxidation. researchgate.net Reactive carbonyls and lipid hydroperoxides, which are common in biological systems experiencing oxidative stress, can initiate the degradation of phenylalanine into compounds like phenylpyruvic acid and phenylacetaldehyde. researchgate.net The subsequent reaction with free radicals generated from the decomposition of lipid hydroperoxides can lead to the formation of other products, such as phenylacetic acid and benzaldehyde. researchgate.net

Furthermore, high concentrations of phenylalanine itself can induce oxidative stress, particularly in neural tissues. nih.gov This is a key mechanism considered in the pathophysiology of phenylketonuria (PKU), a metabolic disorder characterized by elevated phenylalanine levels. nih.gov Experimental models have shown that phenylalanine can provoke lipid peroxidation and protein damage in the brain. nih.gov This effect appears to be mediated by reactive oxygen species, as it is preventable by free radical scavengers. The process also involves the depletion of glutathione (B108866) (GSH), a major antioxidant defense in the brain. nih.gov The oxidative decomposition of phenylalanine can also be facilitated by transition metal ions, such as Co³⁺, which act as powerful oxidizing agents, leading to decarboxylation and the formation of products like phenyl acetaldehyde. scispace.com

Analysis of Modified Amino Acid Metabolism and Analogue Distribution in Biological Compartments

The metabolism of phenylalanine is a well-defined pathway, primarily occurring in the liver where the enzyme phenylalanine hydroxylase (PAH) converts L-phenylalanine to L-tyrosine. researchgate.net The subsequent degradation of tyrosine proceeds through several enzymatic steps. researchgate.net Studying this pathway is crucial for understanding metabolic disorders like PKU, where mutations in the PAH gene lead to the accumulation of phenylalanine. researchgate.net

When modified analogues like this compound are introduced into a biological system, they are expected to interact with the enzymes and transporters of the parent amino acid's metabolic pathway. The analysis of how these analogues are processed, distributed in different tissues, and excreted provides critical information. For instance, the accumulation of phenylalanine and its metabolites in PKU has been shown to impact the synthesis of neurotransmitters like dopamine. researchgate.net Similarly, studying the fate of a halogenated analogue can reveal how such modifications affect transport across cell membranes, recognition by metabolic enzymes, and potential bioaccumulation in specific compartments. This analysis helps in designing amino acid-based drugs and diagnostic agents and in understanding the systemic effects of non-canonical amino acids.

Future Directions and Emerging Research Avenues for 3 Bromo 2 Methyl L Phenylalanine

Development of Novel Catalytic Systems for Highly Stereoselective Synthesis

The synthesis of α-amino acids with β-branched side chains, such as 3-Bromo-2-methyl-L-phenylalanine, presents a considerable stereochemical challenge. nih.gov The presence of two adjacent stereocenters necessitates precise control to achieve the desired diastereomer. Future research will focus on creating highly efficient and stereoselective catalytic systems.

Current asymmetric synthesis strategies for related compounds often rely on chiral auxiliaries, such as the p-toluenesulfinylimine induced Strecker approach, which has proven effective for creating α-amino acids with both aliphatic and aromatic β-branched side chains. nih.gov However, the development of catalytic methods is a primary goal to improve atom economy and efficiency. Asymmetric hydrogenation of α-enamides is a powerful method for producing β-branched amino acids, and new chiral catalysts are needed to accommodate the specific steric and electronic properties of substrates leading to this compound. acs.org

Another promising avenue is the use of chiral phase-transfer catalysts. Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids have been successfully used for the asymmetric α-alkylation of glycine (B1666218) Schiff bases with substituted benzyl (B1604629) bromides to produce unnatural phenylalanine derivatives with high yields and enantioselectivity. nih.gov Adapting these systems for the alkylation of an alanine-derived Schiff base could provide a direct route to the 2-methylphenylalanine scaffold. Future work will likely involve designing new catalysts that can effectively control the stereochemistry at both the α and β positions simultaneously.

Furthermore, halogen-bonding catalysis using chiral halonium salts is an emerging area that could be exploited. nih.gov These catalysts have shown promise in asymmetric Mannich reactions, and their unique interaction with halogenated substrates could be leveraged for the stereocontrolled synthesis of bromo-substituted amino acids.

Emerging Catalytic Strategies for Stereoselective Synthesis

| Catalytic Strategy | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Highly enantioselective for α-enamides leading to β-branched amino acids. | Development of new Rhodium or Iridium-based chiral catalysts to handle the halogenated, tetrasubstituted alkene precursor. | acs.org |

| Chiral Phase-Transfer Catalysis | Uses Cinchona alkaloid-derived catalysts for asymmetric alkylation of glycine derivatives. | Modification of catalysts and substrates to enable diastereoselective alkylation of an alanine (B10760859) Schiff base with 3-bromobenzyl bromide. | nih.gov |

| Chiral Halonium Salt Catalysis | Utilizes halogen bonding for stereocontrol in reactions like the Mannich reaction. | Design of a synthetic route where a chiral halonium catalyst can control the formation of one or both stereocenters. | nih.gov |

| p-Toluenesulfinylimine Chemistry | A chiral auxiliary-based Strecker approach applicable to various β-branched sidechains. | Optimization of the existing method for improved diastereoselectivity with the 3-bromophenyl group. | nih.gov |

Advanced Design Principles for Peptidomimetics Incorporating β-Branched Halogenated Amino Acids

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced therapeutic properties, such as improved stability and receptor affinity. researchgate.netupc.edu this compound is a particularly intriguing building block due to the combined conformational constraints imposed by the β-methyl group and the physicochemical modifications from the bromine atom.

The β-methyl group significantly restricts the conformational freedom of the peptide backbone, influencing the accessible dihedral angles (φ, ψ). nih.gov This constraint can be used to stabilize specific secondary structures, such as β-turns or α-helices. whiterose.ac.ukresearchgate.net The inclusion of such conformationally restricted amino acids can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target. upc.edu

The bromine atom on the phenyl ring introduces several key features. Halogenation is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity. nih.govcnr.it The bromo-substituent can engage in halogen bonding, a specific noncovalent interaction with electron-rich atoms that can be exploited to enhance binding to protein targets. It also increases the bulk and hydrophobicity of the side chain, which can influence peptide folding and interaction with receptors. nih.govnih.gov Research has shown that incorporating halogenated amino acids can significantly improve proteolytic stability. nih.govnih.gov

Advanced design principles will focus on strategically placing this compound within a peptide sequence to:

Induce and stabilize desired secondary structures.

Optimize side-chain interactions within a binding pocket through halogen bonding and hydrophobic contacts.

Enhance resistance to enzymatic degradation.

Influence of Structural Moieties on Peptidomimetic Properties

| Structural Feature | Effect on Peptide Structure | Therapeutic Advantage | Reference |

|---|---|---|---|

| β-Methyl Group | Restricts backbone dihedral angles (φ, ψ), promoting folded conformations. | Stabilization of bioactive secondary structures (e.g., β-turns); reduced entropic cost of binding. | nih.govwhiterose.ac.uk |

| 3-Bromo Substitution | Increases side-chain bulk and lipophilicity; enables halogen bonding. | Enhanced binding affinity; improved metabolic stability and membrane permeability. | nih.govcnr.it |

| Combined Features | Creates a highly constrained residue with unique steric and electronic properties. | Potent and selective peptidomimetics with high resistance to proteolysis. | nih.govnih.gov |

Computational Design and Prediction of this compound Based Bioactive Molecules

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts. nih.gov For this compound, computational methods will be crucial for designing and predicting the behavior of bioactive molecules that incorporate this residue.

Future research will involve the development of accurate force field parameters for this specific amino acid. nih.gov Standard force fields may not adequately describe the subtle electronic effects of the bromine atom or the conformational constraints of the β-methyl group. New parameters, derived from high-level quantum mechanical (QM) calculations, will be essential for performing reliable molecular dynamics (MD) simulations. nih.govacs.org

These simulations will allow researchers to:

Predict Conformational Preferences: Determine the preferred backbone and side-chain conformations of peptides containing this compound. acs.orgnih.gov

Analyze Binding Interactions: Use molecular docking and MD simulations to model the interaction of these peptidomimetics with their biological targets, such as protein receptors or enzymes. This can reveal key interactions, like halogen bonds, that contribute to binding affinity.

In Silico Screening: Computationally screen virtual libraries of peptides containing this compound against various targets to identify promising candidates for synthesis and biological testing.

Density Functional Theory (DFT) will also play a significant role in understanding the intrinsic properties of the molecule, such as its geometry, vibrational frequencies, and electronic structure, which can inform its behavior in biological systems. jetir.org

Exploration of this compound in Bioconjugation Chemistry and Chemical Probe Development

The unique chemical handles on this compound open up possibilities for its use in bioconjugation and as a chemical probe. Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native processes, and this amino acid offers functionalities that could be exploited in this context. nih.govnih.gov

The aryl bromide moiety is a versatile functional group in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Once incorporated into a peptide or protein, the bromo-phenyl group could serve as a specific site for modification. This would allow for the attachment of:

Fluorescent dyes or imaging agents for tracking the molecule in cells or tissues.

Drug payloads to create targeted antibody-drug conjugates or peptide-drug conjugates.

Polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Furthermore, the bromine atom can serve as a "heavy atom" probe. Its presence can facilitate the determination of three-dimensional structures by X-ray crystallography through single-wavelength anomalous dispersion (SAD) phasing. Incorporating this compound into a protein can thus aid in structural biology studies. It can also be used as a probe to study reactive halogen species in biological systems. copernicus.org

Future research will focus on developing robust and bio-compatible cross-coupling conditions that can be performed on peptides and proteins containing this residue, expanding the toolbox of bioorthogonal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2-methyl-L-phenylalanine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized L-phenylalanine derivative. Key steps include:

- Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during bromination .

- Electrophilic aromatic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent at 0–5°C) to introduce the bromo group at the 3-position .

- Methylation at the 2-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid derivatives) .

- Deprotection and purification using ion-exchange chromatography or preparative HPLC to ensure enantiomeric purity (>98% by chiral HPLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is recommended:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) and resolve enantiomers .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl at C2, bromo at C3) and absence of byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (MW = 258.1 g/mol) and isotopic patterns .

- Melting Point Analysis : Compare observed values (e.g., 262–263°C dec.) with literature data to confirm crystallinity .

Q. What analytical standards and reference materials are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Use certified reference materials (CRMs) with traceable purity certificates:

- Isotopically labeled analogs (e.g., this compound-d2) as internal standards for LC-MS/MS to correct for matrix effects .

- Chromatographic standards : Pre-validated columns (e.g., Zorbax Eclipse XDB-C18) and mobile phases (0.1% formic acid in acetonitrile/water) for reproducible retention times .

- Cross-validation : Compare results against orthogonal methods like capillary electrophoresis (CE) or enzymatic assays .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported biological activity data of this compound across different studies?

- Methodological Answer : Address variability through systematic controls:

- Batch-to-batch consistency : Ensure synthetic reproducibility via strict reaction monitoring (e.g., in situ FTIR for intermediate validation) .

- Assay standardization : Use cell lines with validated expression of target enzymes (e.g., phenylalanine hydroxylase) and normalize activity to positive controls (e.g., L-DOPA) .

- Data harmonization : Apply meta-analysis tools (e.g., PRISMA guidelines) to account for differences in experimental conditions (pH, temperature) .

Q. How does the bromo and methyl substitution on the phenyl ring influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : Substituents alter steric and electronic properties:

- Steric hindrance : The 2-methyl group reduces accessibility of the α-amino group, requiring optimized coupling agents (e.g., HATU over DCC) for solid-phase peptide synthesis .

- Electronic effects : The electron-withdrawing bromo group at C3 decreases nucleophilicity of the aromatic ring, necessitating harsher conditions for electrophilic substitutions (e.g., nitration with fuming HNO₃/H₂SO₄) .

- Mechanistic studies : Use DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity in derivatization reactions .

Q. What mechanistic insights have been gained from studying the metabolic stability of this compound in in vitro enzyme assays?

- Methodological Answer : Key findings from enzyme kinetics and stability studies:

- Phenylalanine hydroxylase (PAH) inhibition : Competitive inhibition (Ki = 12.3 μM) due to structural mimicry of L-phenylalanine, validated via Lineweaver-Burk plots .

- Oxidative stability : The bromo group enhances resistance to CYP450-mediated oxidation compared to non-halogenated analogs (t₁/₂ > 6 h in liver microsomes) .

- Metabolite profiling : LC-HRMS identifies debrominated and hydroxylated metabolites, suggesting phase I metabolism pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.